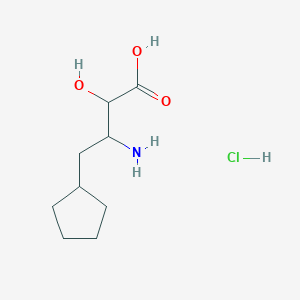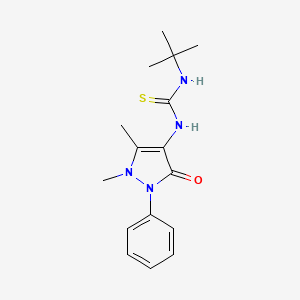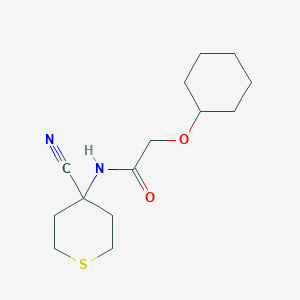![molecular formula C26H22FN3O2 B2496235 8-fluoro-3-(3-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1190022-58-2](/img/structure/B2496235.png)
8-fluoro-3-(3-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar pyrimido[5,4-b]indol-4-one derivatives involves multi-step chemical processes, including the crystallization from specific solvents and characterization through X-ray crystallography. A method has been developed for a related compound, highlighting the electronic and spatial structure, studied both theoretically and experimentally, proving its potential as a new inhibitor for hepatitis B, showcasing nanomolar inhibitory activity in vitro (Ivashchenko et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds reveals a crystalline form existing in specific space groups, with detailed dimensions and volumes indicating the compact nature of these molecules. For instance, the related compound crystallized from acetonitrile showed monoclinic P21/n space group characteristics (Ivashchenko et al., 2019).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including coupling and crystallization processes that highlight their reactive nature and potential for further functionalization. The synthesis processes involve reactions such as coupling [14C] formamidine acetate and dimethylmethoxymalonate, showcasing the compound's versatility in chemical reactions (Haynes & Swigor, 1994).
Physical Properties Analysis
The physical properties of these compounds, including their crystalline structure and intermolecular interactions, are critical for understanding their stability and reactivity. Hirshfeld surface analysis provides insights into the intermolecular interactions within the crystal, essential for predicting the compound's behavior in various environments (Ivashchenko et al., 2019).
Chemical Properties Analysis
The chemical properties, including the reactivity and potential biological activity of similar compounds, have been explored. The investigated compound's inhibitory activity against Hepatitis B virus highlights its significant biological relevance and potential therapeutic applications (Ivashchenko et al., 2019).
Scientific Research Applications
Synthesis and Structural Analysis
The compound 8-fluoro-3-(3-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has been the subject of research due to its potential biological activities. A study focused on the synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking of a structurally similar compound, aiming to evaluate its potential as a new inhibitor of hepatitis B. This research detailed the synthesis method and analyzed the electronic and spatial structure both theoretically and experimentally. The compound showed in vitro nanomolar inhibitory activity against Hepatitis B virus (HBV), highlighting its potential as a therapeutic agent (Ivashchenko et al., 2019).
properties
IUPAC Name |
8-fluoro-3-[(3-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-17-6-8-18(9-7-17)15-30-23-11-10-20(27)13-22(23)24-25(30)26(31)29(16-28-24)14-19-4-3-5-21(12-19)32-2/h3-13,16H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXLQKPEVVANCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-3-(3-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N'-[(1E)-ethylidene]-2-hydroxybenzohydrazide](/img/structure/B2496153.png)

![5-methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2496159.png)

![N-Methyl-1-(3-phenyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2496162.png)
![3-(2-methoxyethyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496163.png)

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate](/img/structure/B2496165.png)

![3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2496169.png)
![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2496170.png)


